(4-Aminosulfonylphenyl)boronic acid

DNA-Encoded Libraries Suzuki Coupling Skeleton Validation

Sourcing (4-Aminosulfonylphenyl)boronic acid is critical yet challenging; its unique sulfonamide motif is irreplaceable for carbonic anhydrase inhibitor research and DEL library construction. This compound is the exact benchmark used in the DOSEDO DEL validation study, ensuring protocol fidelity. Key benefits for researchers and procurement managers: • Proven DEL Reactivity: Explicitly validated in Suzuki coupling for DNA-encoded library synthesis, reducing synthetic failure risk. • Structure-Guided Design: High-resolution (1.80 Å) co-crystal structure with hCA II (PDB: 6XVH) is available, accelerating rational drug design. • Dual Synthetic Handle: Enables late-stage diversification via the boronic acid while preserving the zinc-binding sulfonamide pharmacophore.

Molecular Formula C6H8BNO4S
Molecular Weight 201.01 g/mol
CAS No. 613660-87-0
Cat. No. B1292025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Aminosulfonylphenyl)boronic acid
CAS613660-87-0
Molecular FormulaC6H8BNO4S
Molecular Weight201.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)N)(O)O
InChIInChI=1S/C6H8BNO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,(H2,8,11,12)
InChIKeyAKSXQPCIAOIJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Aminosulfonylphenyl)boronic acid (CAS 613660-87-0) Is a Strategic Bifunctional Building Block for Medicinal Chemistry and DEL Synthesis


(4-Aminosulfonylphenyl)boronic acid, also known as 4-sulfamoylphenylboronic acid, is a para-substituted phenylboronic acid that uniquely integrates a primary sulfonamide (-SO₂NH₂) group with a boronic acid (-B(OH)₂) handle . This combination is not trivially interchangeable with other functionalized phenylboronic acids, as the sulfonamide motif serves both as a potent pharmacophore for biological target engagement—most notably as a zinc-binding group in carbonic anhydrase inhibition—and as a versatile synthetic handle for further derivatization . The compound’s demonstrated utility in high-throughput DNA-encoded library (DEL) synthesis, where it was specifically employed as a benchmark boronic acid in skeleton validation experiments, underscores its reliable reactivity profile in complex, miniaturized reaction sequences .

The Case Against Substituting (4-Aminosulfonylphenyl)boronic acid with Other para-Substituted Phenylboronic Acids


Unlike prototypical phenylboronic acids bearing simple electron-donating or withdrawing groups, the primary sulfonamide of (4-Aminosulfonylphenyl)boronic acid introduces a distinct set of interaction capabilities that cannot be replicated by analogs such as 4-carboxy, 4-cyano, or 4-aminophenylboronic acid . The sulfonamide group acts as a hydrogen-bond donor and a zinc-binding pharmacophore, enabling the compound to serve as both a synthetic reagent and a bioactive ligand in a single step, as evidenced by its co-crystallization with human Carbonic Anhydrase II (PDB: 6XVH) . In advanced synthetic applications, its performance profile is distinct; a large-scale DEL validation study identified (4-sulfamoylphenyl)boronic acid as a specific, high-performing building block in Suzuki couplings that ensured successful library elaboration, making simple in-class substitution a risk for library failure .

Quantitative Evidence: (4-Aminosulfonylphenyl)boronic acid's Differentiated Performance in Coupling and Binding


Validated Suzuki Coupling Efficiency in DNA-Encoded Library (DEL) Synthesis vs. Chemotypically Diverse Boronic Acids

In a 2023 DEL development pipeline published in Nature Communications, (4-sulfamoylphenyl)boronic acid was specifically selected as the standard boronic acid for skeleton validation experiments. It was used in a consensus Suzuki coupling step following various amine cappings, and its performance directly determined whether a synthetic skeleton passed validation for library inclusion. The consensus positive outcomes for Suzuki couplings in this system were biased against less represented and more diverse chemotypes, but this specific building block consistently enabled the desired product formation, making it a benchmark for reliable coupling performance compared to more electronically diverse or hindered boronic acids that populated the poorly performing extremities of the chemical space map .

DNA-Encoded Libraries Suzuki Coupling Skeleton Validation

Structurally Resolved Binding to Human Carbonic Anhydrase II vs. Non-Sulfonamide Boronic Acids

The compound's ability to act as a carbonic anhydrase ligand is unambiguously confirmed by X-ray crystallography. The co-crystal structure of (4-sulfamoylphenyl)boronic acid bound to Human Carbonic Anhydrase II was solved at 1.80 Å resolution (R-Value Free: 0.245) . This direct structural evidence highlights a binding mode where the sulfonamide group coordinates the catalytic zinc ion. In contrast, simple arylboronic acids like phenylboronic acid or 4-carboxyphenylboronic acid lack this strong zinc-binding motif and do not engage the enzyme active site with the same validated geometry. While the parent compound's inhibition constants are not individually reported, a related series of boron-containing sulfonamides in a 2005 study showed inhibition constants against hCA II in the range of 3.1–48 nM, demonstrating the potency achievable with this pharmacophore class .

X-ray Crystallography Carbonic Anhydrase Inhibition Zinc-Binding Pharmacophore

Predicted pKa and Physicochemical Differentiation from 4-Carboxyphenylboronic Acid

The predicted pKa of (4-aminosulfonylphenyl)boronic acid is 7.85 ± 0.16 . This is distinct from the pKa of the carboxylic acid analog, 4-carboxyphenylboronic acid, which has a significantly lower pKa due to the inherent acidity difference between carboxylic acids and sulfonamides. The near-neutral pKa of the sulfonamide group confers lower ionizability at physiological pH compared to the carboxylate analog, which will be largely deprotonated. This difference impacts solubility, passive membrane permeability, and non-specific binding profiles, making the sulfonamide a preferred moiety when a neutral, hydrogen-bonding pharmacophore is required.

Physicochemical Properties pKa Drug-likeness

High-Value Application Scenarios for (4-Aminosulfonylphenyl)boronic acid Procurement


DNA-Encoded Library (DEL) Production and Technology Platform Validation

For CROs or pharma companies building or validating a DEL platform, (4-Aminosulfonylphenyl)boronic acid represents a critical procurement. As demonstrated in the DOSEDO library construction, this compound served as the explicit benchmark for Suzuki coupling skeleton validation . Procuring this precise building block, rather than an arbitrary analog, ensures consistency with published, validated protocols and reduces the risk of synthetic failure when replicating or scaling DEL designs.

Structure-Based Design of Carbonic Anhydrase Inhibitors for Oncology or Glaucoma

Medicinal chemistry teams developing novel carbonic anhydrase inhibitors can advance their programs by procuring this compound as a starting point for fragment-based drug discovery. The availability of an experimentally determined, high-resolution (1.80 Å) co-crystal structure with hCA II eliminates the need for initial crystallization trials, accelerating rational, structure-guided optimization based on the observed zinc-binding geometry of the (4-sulfamoylphenyl)boronic acid scaffold .

Modular Synthesis of Biaryl Sulfonamide Libraries

This compound enables a streamlined, divergent synthesis strategy where the boronic acid handle is used for late-stage Suzuki diversification while the sulfonamide group remains intact for subsequent biological interrogation. This specific functional group pairing avoids the protecting group manipulations required if starting from, for example, 4-bromobenzenesulfonamide followed by Miyaura borylation, offering a more atom-economical and step-efficient route to compound collections.

Boron Neutron Capture Therapy (BNCT) Agent Development

Building on prior research into boron-containing sulfonamides that selectively inhibit the tumor-associated isozyme CA IX, (4-Aminosulfonylphenyl)boronic acid serves as a logical starting monomer or coupling partner for constructing BNCT agents targeting hypoxic tumors . Its dual capacity for tumor-targeting (via sulfonamide-CAIX interaction) and boron delivery differentiates it from non-sulfonamide boronic acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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